molecular formula C23H30N2O2 B6538581 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}adamantane-1-carboxamide CAS No. 1060325-83-8

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}adamantane-1-carboxamide

Cat. No.: B6538581
CAS No.: 1060325-83-8
M. Wt: 366.5 g/mol
InChI Key: JIHKJJATWBGUAR-UHFFFAOYSA-N
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Description

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}adamantane-1-carboxamide is a synthetic adamantane-derived carboxamide featuring a phenyl group substituted at the para position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety.

The compound’s molecular formula is estimated as C₂₄H₃₁N₂O₂ (calculated molecular weight: ~379 g/mol), derived from the adamantane carboxamide backbone (C₁₁H₁₇NO) and the substituted phenyl group (C₁₃H₁₄N₂O).

Properties

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c26-21(25-7-1-2-8-25)12-16-3-5-20(6-4-16)24-22(27)23-13-17-9-18(14-23)11-19(10-17)15-23/h3-6,17-19H,1-2,7-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHKJJATWBGUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, have been shown to have nanomolar activity against ck1γ and ck1ε. These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling.

Mode of Action

It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in the function or activity of the targets.

Pharmacokinetics

Compounds with a pyrrolidine ring have been synthesized with the aim of modifying their pharmacokinetic profile. This suggests that the compound may have been designed with considerations for absorption, distribution, metabolism, and excretion (ADME) to optimize its bioavailability.

Comparison with Similar Compounds

Key Compound for Comparison: N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide (CAS 958612-97-0)

Parameter Target Compound Evidence Compound (CM988448)
Molecular Formula C₂₄H₃₁N₂O₂ (estimated) C₂₂H₂₄FN₃O₂S
Molecular Weight ~379 g/mol 413.51 g/mol
Core Structure Adamantane-1-carboxamide Adamantane-1-carboxamide
Key Substituents 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl Thieno[3,4-c]pyrazol ring with 4-fluorophenyl
Heteroatoms/Functional Groups Pyrrolidine, ketone, amide Thiophene, pyrazole, fluorine, amide, sulfoxide

Structural Insights:

  • Target Compound : The 2-oxo-2-(pyrrolidin-1-yl)ethyl chain introduces a secondary amine (pyrrolidine) and a ketone, which may enhance solubility compared to purely hydrocarbon adamantane derivatives.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Evidence Compound
Lipophilicity (LogP) Moderate (estimated ~3.5–4.5) Higher (~4.5–5.5 due to thiophene/fluorine)
Polar Surface Area ~70 Ų (amide + pyrrolidine) ~85 Ų (pyrazole + sulfoxide)
Solubility Likely moderate (polar groups offset adamantane) Lower (bulky heterocycles dominate)

Notes:

  • The fluorine atom in the evidence compound enhances membrane permeability and resistance to oxidative metabolism .
  • The thiophene ring in the evidence compound may engage in π-π stacking with biological targets, a feature absent in the target compound.

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